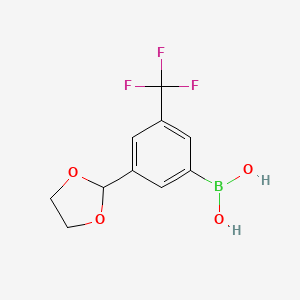

3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BF3O4/c12-10(13,14)7-3-6(9-17-1-2-18-9)4-8(5-7)11(15)16/h3-5,9,15-16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNGCFKECJVVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C2OCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674577 | |

| Record name | [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-51-0 | |

| Record name | [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid chemical properties

An In-depth Technical Guide to 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a specialized arylboronic acid that has garnered significant interest as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture—comprising a reactive boronic acid moiety, an electron-withdrawing trifluoromethyl group, and a protected aldehyde (in the form of a dioxolane)—provides a powerful platform for the construction of complex molecular frameworks.

The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. In drug design, the incorporation of -CF3 is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The boronic acid group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[3][4] Furthermore, the dioxolane group acts as a stable protecting group for a formyl (aldehyde) functionality, which can be selectively revealed under acidic conditions for subsequent transformations. This orthogonal reactivity makes the title compound an invaluable intermediate for creating diverse libraries of compounds in drug discovery and materials science.

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, key reaction protocols, and safety considerations for this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

The compound is typically supplied as a white to off-white solid. Its key identifiers and properties are summarized below.[5][6][7]

| Property | Value | Reference |

| CAS Number | 1072946-51-0 | [5][6][7] |

| Molecular Formula | C₁₀H₁₀BF₃O₄ | [5][6] |

| Molecular Weight | 261.99 g/mol | [6][7] |

| IUPAC Name | [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | [] |

| Boiling Point | 364.9 ± 52.0 °C (Predicted) | [7] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [7] |

| Storage | 2-8°C, in a dry, well-ventilated place | [7] |

| Purity | Typically ≥98% | [] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; B [label="B", pos="0,-1.5!"]; OH1 [label="OH", pos="-1,-2.5!"]; OH2 [label="OH", pos="1,-2.5!"]; C_dioxo [label="C", pos="-2.4,0!"]; O1_dioxo [label="O", pos="-3.4,0.7!"]; O2_dioxo [label="O", pos="-3.4,-0.7!"]; C_ethylene1 [label="CH2", pos="-4.6,0!"]; C_ethylene2 [label="CH2", pos="-4.6,-1.4!"]; H_dioxo [label="H", pos="-2.4, -0.7!"]; C_CF3 [label="C", pos="2.4,2.8!"]; F1 [label="F", pos="2.4,4!"]; F2 [label="F", pos="3.5,2.4!"]; F3 [label="F", pos="1.5,2.4!"]; // Define edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B; B -- OH1; B -- OH2; C6 -- C_dioxo; C_dioxo -- O1_dioxo; C_dioxo -- O2_dioxo; O1_dioxo -- C_ethylene1; C_ethylene1 -- C_ethylene2 [style=invis]; // Invisible edge for positioning O2_dioxo -- C_ethylene2; C_dioxo -- H_dioxo; C3 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; // Add implicit hydrogens to the ring H2 [label="H", pos="2.1,0.3!"]; H4 [label="H", pos="0,3.7!"]; H5 [label="H", pos="-2.1,2.5!"]; C2 -- H2; C4 -- H4; C5 -- H5;

}

Caption: Molecular Structure of the title compound.

Synthesis and Purification

While specific vendor-proprietary synthesis routes may vary, a robust and logical pathway to this compound can be proposed based on well-established organometallic chemistry. The synthesis begins with the corresponding aryl bromide, which is converted into a Grignard reagent and subsequently reacted with a borate ester.

Proposed Synthetic Workflow

-

Protection of Aldehyde: 3-Bromo-5-(trifluoromethyl)benzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene. The water formed is removed azeotropically to drive the reaction to completion, yielding 2-(3-bromo-5-(trifluoromethyl)phenyl)-1,3-dioxolane.

-

Grignard Formation: The resulting aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent. An initiator like iodine may be required.

-

Borylation and Hydrolysis: The Grignard reagent is then added to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in THF. This forms a boronate ester intermediate.

-

Workup and Isolation: The reaction is quenched with an aqueous acid (e.g., HCl), which hydrolyzes the boronate ester to the final boronic acid product. The product can then be extracted with an organic solvent and purified by recrystallization or column chromatography.[9]

Caption: Proposed synthetic workflow for the target compound.

Key Chemical Reactions and Applications

The primary utility of this reagent lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The dioxolane-protected aldehyde allows the boronic acid to participate in coupling without interference from the otherwise reactive formyl group.

Suzuki-Miyaura Cross-Coupling

This reaction creates a C-C bond between the arylboronic acid and an aryl, vinyl, or alkyl halide or triflate.[3] The electron-withdrawing nature of the -CF3 group can influence the transmetalation step, sometimes requiring specific catalyst and base combinations for optimal yield.[10]

Exemplary Protocol:

-

Reaction Setup: To a reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or Cs₂CO₃ (2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to reflux (typically 80-100 °C) for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[11]

-

Purification: Purify the crude product via flash column chromatography or recrystallization.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Deprotection to Reveal Aldehyde

After its use in a coupling reaction, the dioxolane group can be easily removed to unmask the aldehyde functionality.

Protocol:

-

Dissolve the coupled product in a solvent mixture such as THF and aqueous acid (e.g., 1-2 M HCl).

-

Stir the reaction at room temperature for 1-4 hours.

-

Neutralize the acid with a base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent, dry, and concentrate to yield the corresponding aldehyde, which is now available for further reactions like reductive amination, Wittig reactions, or oxidation.

Relevance in Drug Development

This reagent is a prime example of a "building block" approach in medicinal chemistry. The trifluoromethylphenyl core is a privileged scaffold in many modern pharmaceuticals.[1] The ability to perform a Suzuki coupling first and then elaborate on the aldehyde functionality allows for the rapid synthesis of diverse compound libraries, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.

For example, the resulting 3-aryl-5-(trifluoromethyl)benzaldehyde can be a precursor for synthesizing inhibitors of various enzymes or receptor ligands where the aldehyde can be converted into a key pharmacophoric element.

Handling and Safety

As with all boronic acids and fluorinated compounds, proper safety protocols must be followed. This compound is classified as hazardous and can cause skin, eye, and respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[7][14] The compound may be sensitive to heat and moisture.[12]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, multifunctional building block for advanced organic synthesis. Its strategic combination of a Suzuki-Miyaura reactive site, a metabolically robust trifluoromethyl group, and a masked aldehyde functionality provides chemists with a powerful tool for constructing novel and complex molecules. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the discovery and development of next-generation pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS 1072946-51-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 1072946-51-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 1072946-51-0 [amp.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. diva-portal.org [diva-portal.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Osimertinib (AZD-9291, CAS 1072946-51-0): Properties, Mechanism, and Applications

Introduction

Within the landscape of targeted cancer therapy, the development of tyrosine kinase inhibitors (TKIs) against the Epidermal Growth Factor Receptor (EGFR) has marked a paradigm shift, particularly in the management of Non-Small Cell Lung Cancer (NSCLC). First and second-generation EGFR TKIs, while initially effective in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R substitution), invariably lead to the development of acquired resistance. The most common mechanism, accounting for over 50% of such cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1][2][3] This mutation increases the receptor's affinity for ATP, thereby outcompeting the reversible inhibitors.[1][3]

Osimertinib (formerly known as AZD-9291; sold under the brand name Tagrisso) is a potent, third-generation, irreversible EGFR TKI specifically engineered to address this critical clinical challenge.[4][5][6] It selectively targets both the initial sensitizing EGFR mutations and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR, which translates to a more favorable side-effect profile compared to its predecessors.[5][7][8] This guide provides a comprehensive technical overview of Osimertinib, detailing its physicochemical properties, mechanism of action, key experimental protocols for research applications, and sourcing information for drug development professionals.

Section 1: Physicochemical and Pharmacological Properties

Osimertinib (CAS number for free base: 1421373-65-0) is a mono-anilino-pyrimidine compound.[7][9] For research and clinical use, it is often supplied as a mesylate salt (CAS: 1421373-66-1).[5]

Core Chemical and Physical Data

The fundamental properties of Osimertinib are summarized below, providing a foundational understanding for its handling, formulation, and experimental use.

| Property | Value | Source(s) |

| CAS Number (Free Base) | 1421373-65-0 | [9][10][11] |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [4][9] |

| Molecular Formula | C₂₈H₃₃N₇O₂ | [9][12] |

| Molecular Weight | 499.61 g/mol | [10][12] |

| Solubility | Slightly soluble in water. Solubility is pH-dependent, with higher solubility at lower pH.[13][14][15] For instance, solubility in water is approximately 924 µg/mL, while in simulated gastric fluid (pH 1.2), it increases to 2135.51 µg/mL.[13] It is highly soluble in organic solvents like methanol and DMSO.[14] | [13][14][15] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [14][15] |

Pharmacokinetics (ADME)

The pharmacokinetic profile of Osimertinib underpins its clinical utility and dosing schedules.

| Parameter | Value | Source(s) |

| Absorption (Tₘₐₓ) | Median time to peak plasma concentration is ~6 hours. | [16] |

| Distribution | Widely distributed in tissues. It has demonstrated good blood-brain barrier penetration.[7] | [7] |

| Metabolism | Primarily metabolized via cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[15][16] | [15][16] |

| Elimination Half-life | Approximately 48 hours.[4][16] | [4][16] |

| Excretion | Primarily eliminated through feces (~68%) and to a lesser extent in urine (~14%).[4][16] | [4][16] |

Section 2: Mechanism of Action and Signaling Pathway

Osimertinib's efficacy stems from its highly specific and irreversible mechanism of action. It was designed to covalently bind to a cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[6][17] This covalent bond is formed via a Michael addition reaction with the acrylamide group on the Osimertinib molecule.[17]

This irreversible binding effectively blocks the kinase activity of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6]

A key design feature is its high potency against EGFR harboring sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation, with IC₅₀ values in the low nanomolar range (e.g., ~1 nM for L858R/T790M and ~12 nM for L858R).[5][10] Crucially, it is significantly less potent against wild-type EGFR, which minimizes the dose-limiting toxicities, such as skin rash and diarrhea, commonly associated with earlier-generation TKIs.[5]

Section 3: Key Research Applications and Experimental Protocols

Osimertinib is a critical tool for investigating EGFR-driven cancer biology, resistance mechanisms, and the development of novel therapeutic combinations. Below are foundational protocols for its in vitro and in vivo evaluation.

In Vitro Evaluation of Osimertinib Activity

Protocol 3.1.1: Cell Viability/Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib in NSCLC cell lines with different EGFR mutation statuses.

Causality: This assay quantifies the dose-dependent cytotoxic or cytostatic effect of the compound. The choice of cell lines is critical. For example, NCI-H1975 cells, which harbor both the L858R activating mutation and the T790M resistance mutation, are an excellent model to test efficacy against resistant cancer.[18] PC-9 cells (exon 19 deletion) can be used to assess activity against sensitizing mutations.

Methodology:

-

Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, PC-9) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[19]

-

Drug Treatment: Prepare serial dilutions of Osimertinib in culture medium. Remove the old medium from the plates and add the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Viability Assessment: Add a cell viability reagent such as MTT or a luminescent-based reagent like CellTiter-Glo®.

-

Data Acquisition: Measure absorbance or luminescence using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 3.1.2: Western Blot Analysis of EGFR Pathway Phosphorylation

Objective: To confirm target engagement by assessing the inhibition of EGFR phosphorylation and its downstream signaling proteins (e.g., AKT, ERK).

Causality: A reduction in the phosphorylated forms of EGFR, AKT, and ERK provides direct evidence that Osimertinib is inhibiting the intended signaling pathway.[21] This is a crucial experiment to validate the on-target effects observed in viability assays.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Osimertinib at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a defined period (e.g., 2-16 hours).[22]

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19][23]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19][23]

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[23]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[19][23]

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2, and anti-total-ERK1/2.[23][24] A loading control like β-actin is essential.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19][23]

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of Osimertinib in a living organism.

Causality: In vivo models are essential to assess a drug's overall efficacy, which is influenced by its pharmacokinetics and ability to reach the tumor site in a complex biological system. Immunocompromised mice are used to prevent rejection of the human tumor cells.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10⁶ NCI-H1975 cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).[23]

-

Tumor Growth: Monitor tumor growth regularly with calipers.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.[19]

-

Dosing: Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle daily via oral gavage.[23]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length × Width²)/2.[19][23][25]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement in vivo.[23]

Section 4: Sourcing and Procurement

Osimertinib is available from several reputable suppliers for research purposes. When procuring this compound, it is critical to obtain it from a source that provides a certificate of analysis confirming its identity and purity.

| Supplier | Common Product Name(s) | Purity | Notes |

| Selleck Chemicals | Osimertinib (AZD9291) | ≥98% | Available as free base and mesylate salt. Widely cited in literature. |

| MedChemExpress (MCE) | Osimertinib (AZD9291) | ≥98% | Available in various forms including standard, mesylate, and isotopically labeled versions.[10][26][27] |

| MedKoo Biosciences | Osimertinib mesylate | >98% | Provides detailed product information and biological activity data.[5] |

| AbMole BioScience | AZD9291 (Osimertinib) | ≥98% | Research use only.[11] |

| BenchChem | Osimertinib | ≥98% | Provides application notes and protocols.[23] |

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.

Conclusion

Osimertinib (AZD-9291) represents a triumph of rational drug design, providing a highly effective therapeutic option for NSCLC patients with EGFR T790M-mediated resistance. Its well-defined mechanism of action, selective potency, and favorable pharmacokinetic profile make it a cornerstone of both clinical practice and ongoing cancer research. The protocols and data presented in this guide offer a robust framework for scientists and drug development professionals to effectively utilize and further investigate this pivotal third-generation EGFR inhibitor.

References

- 1. T790M - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. oncologypro.esmo.org [oncologypro.esmo.org]

- 4. Osimertinib - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 7. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]

- 8. Selleck Chemical LLC Osimertinib (AZD9291) 5mg 1421373-65-0, Quantity: | Fisher Scientific [fishersci.com]

- 9. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. shop.bio-connect.nl [shop.bio-connect.nl]

- 12. GSRS [precision.fda.gov]

- 13. oaji.net [oaji.net]

- 14. researchgate.net [researchgate.net]

- 15. tga.gov.au [tga.gov.au]

- 16. benchchem.com [benchchem.com]

- 17. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 18. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Aspirin sensitizes osimertinib‐resistant NSCLC cells in vitro and in vivo via Bim‐dependent apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. medchemexpress.com [medchemexpress.com]

- 27. medchemexpress.com [medchemexpress.com]

physical characteristics of 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (CAS RN: 1072946-51-0).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its molecular structure, physicochemical properties, spectral characteristics, and safe handling. Furthermore, this guide presents a field-proven, detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone application for this class of reagents. Due to the limited availability of experimentally-derived data for this specific molecule, this guide incorporates data from structurally similar compounds to provide a robust and practical resource.

Introduction: The Utility of Trifluoromethyl-Substituted Phenylboronic Acids in Modern Synthesis

Phenylboronic acids are indispensable reagents in modern organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into organic scaffolds can dramatically alter the physicochemical properties of a molecule.[5] Strategic placement of a CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted phenylboronic acids highly valuable building blocks in the design of pharmaceuticals and advanced materials.[5][6] The subject of this guide, this compound, is a bifunctional reagent, offering both a reactive boronic acid moiety for cross-coupling and a protected aldehyde in the form of a dioxolane ring, which can be unveiled for subsequent transformations.

Molecular and Physicochemical Properties

The structural and physical properties of a reagent are critical for its effective use in synthesis. This section details the known and predicted characteristics of this compound.

Molecular Identity

| Property | Value | Source |

| Chemical Name | This compound | --INVALID-LINK--[] |

| CAS Number | 1072946-51-0 | --INVALID-LINK--[2] |

| Molecular Formula | C₁₀H₁₀BF₃O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 261.99 g/mol | --INVALID-LINK--[4] |

| IUPAC Name | [3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | --INVALID-LINK--[] |

Predicted Physical Properties

While experimentally determined data for the target compound is limited, computational predictions provide valuable estimates for its physical properties.

| Property | Predicted Value | Source |

| Boiling Point | 364.9 ± 52.0 °C | --INVALID-LINK--[3] |

| Density | 1.43 ± 0.1 g/cm³ | --INVALID-LINK--[3] |

Solubility Profile

Based on the general properties of phenylboronic acids and their derivatives, the following solubility characteristics can be anticipated:

-

High Solubility: Expected in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and acetone.[8][9]

-

Moderate Solubility: Likely soluble in ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated solvents (e.g., chloroform).[10][11]

-

Low Solubility: Phenylboronic acids generally exhibit low solubility in nonpolar hydrocarbon solvents and water.[10][11]

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The dioxolane protons will be in the upfield region, with the methine proton as a singlet and the methylene protons as a multiplet.[8][12]

-

¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the trifluoromethyl carbon, the dioxolane carbons, and the carbon atom bonded to boron. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.[9][12] The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[12]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the trifluoromethyl group, likely in the range of -60 to -80 ppm relative to CFCl₃.[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the boronic acid hydroxyl groups.

-

C-H stretching: Peaks around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.

-

C=C stretching: Absorptions in the 1400-1600 cm⁻¹ range due to the aromatic ring.

-

C-F stretching: Strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.

-

B-O stretching: A strong band around 1350 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 3-methoxy-5-(trifluoromethyl)phenylboronic acid and (3-hydroxy-5-(trifluoromethyl)phenyl)boronic acid suggest the following precautions.[16]

| Hazard Category | Recommendations |

| Health Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed.[16] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or with a fume hood.[17][18] |

| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[3][18] |

| Incompatible Materials | Strong oxidizing agents and strong bases.[16] |

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures and other C-C coupled products. This compound is an excellent substrate for such transformations.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a trifluoromethyl-substituted phenylboronic acid, adapted for the use of this compound.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifluoromethyl group offers the potential to enhance the biological and material properties of target molecules, while the protected aldehyde functionality allows for further synthetic elaboration. This guide provides a foundational understanding of its physical characteristics, safe handling, and application in the widely-used Suzuki-Miyaura cross-coupling reaction, empowering researchers to effectively utilize this reagent in their synthetic endeavors.

References

- 1. This compound | CAS 1072946-51-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. parchem.com [parchem.com]

- 3. This compound | 1072946-51-0 [amp.chemicalbook.com]

- 4. 1072946-51-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. biophysics.org [biophysics.org]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. colorado.edu [colorado.edu]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 17. tcichemicals.com [tcichemicals.com]

- 18. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid (CAS No. 1072946-51-0) is a synthetically versatile building block in medicinal chemistry and materials science.[1] Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established for the construction of complex molecular architectures. The presence of a trifluoromethyl group can significantly influence the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability and binding affinity. The dioxolane moiety serves as a masked aldehyde, providing a handle for further chemical transformations. Accurate and comprehensive characterization of this reagent is paramount for its effective application and for ensuring the integrity of downstream products.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the insights provided herein are grounded in established spectroscopic principles and data from structurally related compounds, offering a robust framework for the characterization of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular structure.

Rationale for Experimental Choices

The choice of NMR experiments is dictated by the desire for unambiguous signal assignment and complete structural confirmation.

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns are highly sensitive to the electronic environment of the protons.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in characteristic C-F couplings.

-

¹⁹F NMR: Directly probes the fluorine atoms of the trifluoromethyl group, offering a sensitive and often simpler spectrum for confirming its presence.

-

¹¹B NMR: Confirms the presence of the boronic acid functionality and provides insight into its coordination state.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 2H | B(OH)₂ |

| ~8.0 | s | 1H | Ar-H |

| ~7.9 | s | 1H | Ar-H |

| ~7.8 | s | 1H | Ar-H |

| ~5.9 | s | 1H | O-CH-O |

| ~4.0 | m | 4H | O-CH₂-CH₂-O |

The chemical shifts are predictions based on analogous compounds and may vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is anticipated to show the following key resonances:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~135 | s | Ar-C-B |

| ~132 | q, ¹JCF ≈ 272 Hz | CF₃ |

| ~130 | s | Ar-C |

| ~128 | s | Ar-C |

| ~125 | s | Ar-C |

| ~122 | q, ²JCF ≈ 32 Hz | Ar-C-CF₃ |

| ~102 | s | O-CH-O |

| ~65 | t | O-CH₂-CH₂-O |

The quartet multiplicity for the CF₃ and the adjacent aromatic carbon is a hallmark of the trifluoromethyl group.

Predicted ¹⁹F and ¹¹B NMR Spectral Data

-

¹⁹F NMR: A single, sharp singlet is expected around -62 ppm, characteristic of a CF₃ group attached to an aromatic ring.

-

¹¹B NMR: A broad singlet is anticipated between 20-30 ppm, consistent with a trigonal planar boronic acid.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Rationale for Experimental Choices

Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable organic molecules. The resulting fragmentation can provide a wealth of structural information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation.

Proposed Mass Spectrometry Fragmentation Pathway

Under Electron Ionization (EI), the molecular ion of this compound (C₁₀H₁₀BF₃O₄, MW = 276.0) is expected to undergo fragmentation through several key pathways.

dot

Caption: Proposed EI-MS fragmentation of the target compound.

Summary of Proposed Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 276 | [C₁₀H₁₀BF₃O₄]⁺· | - | Molecular Ion [M]⁺· |

| 258 | [C₁₀H₈BF₃O₃]⁺· | H₂O | Dehydration of the boronic acid |

| 233 | [C₈H₆F₃O₂]⁺ | •B(OH)₂ | Loss of the boronic acid radical |

| 204 | [C₇H₅BF₃O₂]⁺· | C₂H₄O₂ | Loss of the dioxolane ring |

| 189 | [C₇H₅F₃]⁺ | C₂H₄O | Loss of ethylene oxide from [M - B(OH)₂]⁺ |

| 145 | [C₇H₄F₃]⁺ | •CHO₂, C₂H₄O | Benzylic cleavage with rearrangement |

Experimental Protocols

The following are generalized protocols for acquiring the NMR and MS data. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, spectral width of 100 ppm.

-

-

¹¹B NMR Acquisition:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Typical parameters: 256-1024 scans, relaxation delay of 0.5-1 second, spectral width of 200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

dot

Caption: General workflow for NMR analysis.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

-

-

Mass Spectrometry (MS) Method:

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a library of known compounds if available.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. The predicted NMR and mass spectrometry data, grounded in the principles of spectroscopic analysis and comparison with related structures, offer a reliable reference for researchers. Adherence to the described protocols will ensure the acquisition of high-quality data, which is fundamental to the successful application of this important chemical building block in research and development.

References

An In-depth Technical Guide to the Reactivity Profile of Trifluoromethyl-Substituted Phenylboronic Acids

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Chemistry

The incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that medicinal chemists and materials scientists leverage to fine-tune molecular characteristics.[3] When appended to a phenylboronic acid scaffold, the CF3 group creates a powerful and versatile building block for organic synthesis.

Trifluoromethyl-substituted phenylboronic acids are instrumental in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a Nobel Prize-winning method for constructing carbon-carbon bonds.[1][4][5] These reagents enable the direct introduction of a trifluoromethylphenyl group into a wide array of molecular architectures, thereby modulating properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates.[5][6] In materials science, this moiety can enhance thermal stability and chemical resistance in polymers and coatings.[7][8]

This guide provides an in-depth exploration of the reactivity profile of trifluoromethyl-substituted phenylboronic acids, offering insights into their synthesis, electronic properties, and behavior in key chemical transformations, with a focus on practical applications for researchers in drug development and materials science.

Synthesis of Trifluoromethyl-Substituted Phenylboronic Acids

The most common and reliable method for synthesizing trifluoromethyl-substituted phenylboronic acids involves a lithiation-boronation sequence starting from the corresponding brominated precursor.

General Synthetic Workflow

The overall process can be visualized as a two-step sequence: metal-halogen exchange followed by electrophilic trapping with a borate ester.

Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenylboronic acid

This protocol is adapted from established literature procedures.[9]

Materials:

-

p-Bromobenzotrifluoride

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M solution in hexanes)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Standard glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under a nitrogen atmosphere, add p-bromobenzotrifluoride (0.15 mol) to a 500 mL three-necked flask.

-

Add 200 mL of anhydrous THF and stir the mixture.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution (0.16 mol) dropwise via a dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, continue stirring at -78 °C for 1 hour.

-

Add trimethyl borate (0.20 mol) to the reaction mixture.

-

Allow the mixture to gradually warm to room temperature and stir for approximately 12 hours.

-

Perform an acidic workup by adding HCl to hydrolyze the borate ester.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield 4-(trifluoromethyl)phenylboronic acid.

Physicochemical Properties and Electronic Effects

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[10] This significantly influences the physicochemical properties of the phenylboronic acid.

Lewis Acidity and pKa Values

The electron-withdrawing nature of the CF3 group generally increases the Lewis acidity of the boronic acid moiety compared to unsubstituted phenylboronic acid.[11][12] This is reflected in the pKa values of the meta and para isomers, which are lower than that of phenylboronic acid (pKa ≈ 8.8).[11][13]

However, the ortho isomer presents a notable exception. The steric bulk of the CF3 group proximal to the boronic acid sterically hinders the formation of the tetrahedral boronate ion, leading to a decrease in acidity and a higher pKa value.[11][12][13]

| Isomer Position | Typical pKa Value | Key Influencing Factor |

| ortho | ~9.5 | Steric hindrance from the bulky CF3 group outweighs the inductive effect.[11][12] |

| meta | ~7.8 | Strong inductive electron-withdrawing effect increases acidity.[11][12] |

| para | ~7.8 | Strong inductive electron-withdrawing effect increases acidity.[11][12] |

| Unsubstituted | ~8.8 | Baseline for comparison.[11] |

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Trifluoromethyl-substituted phenylboronic acids are highly effective coupling partners in Suzuki-Miyaura reactions, valued for their stability and reactivity.[1][4][5]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The electron-deficient nature of the trifluoromethyl-substituted phenyl ring can influence the rates of transmetalation and reductive elimination.

Positional Isomer Considerations

-

Meta and Para Isomers: These isomers are generally excellent coupling partners. The strong electron-withdrawing effect of the CF3 group can enhance the rate of the reaction.[4]

-

Ortho Isomer: The steric hindrance of the ortho-CF3 group can significantly impact the reaction. While coupling is still possible, it may require more forcing conditions, specialized ligands to facilitate the reaction at the sterically hindered site, or may result in lower yields compared to the meta and para counterparts.[14]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of an aryl bromide with 4-(trifluoromethyl)phenylboronic acid.

Materials:

-

Aryl bromide

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent (e.g., Dioxane, Toluene, DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Degas the chosen solvent and add it to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Self-Validation and Troubleshooting:

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This can be minimized by using anhydrous conditions where possible and carefully selecting the base and solvent system.

-

Homocoupling: The boronic acid can couple with itself. This is often suppressed by the slow addition of the boronic acid or by using specific catalyst systems.

-

Low Yields with Ortho Isomers: For ortho-substituted substrates, consider using bulky phosphine ligands (e.g., SPhos, XPhos) which can promote oxidative addition and reductive elimination at sterically congested centers.[15]

Applications in Drug Discovery and Materials Science

The ability to readily install a trifluoromethylphenyl moiety is of immense value in both pharmaceutical and materials development.

-

Drug Discovery: The CF3 group is a bioisostere for several groups and is known to enhance metabolic stability by blocking sites of oxidation.[3] Its lipophilicity can improve membrane permeability and binding interactions with protein targets.[3][5][6] Many FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in medicinal chemistry.[2]

-

Materials Science: Incorporating trifluoromethylphenyl groups into polymers or organic electronic materials can enhance thermal stability, chemical resistance, and modify electronic properties.[7][8] These fluorinated materials are used in applications ranging from high-performance coatings to organic light-emitting diodes (OLEDs).

Conclusion

Trifluoromethyl-substituted phenylboronic acids are indispensable reagents in modern organic synthesis. Their reactivity is governed by the powerful electron-withdrawing nature of the CF3 group, which enhances the Lewis acidity of meta and para isomers, and the steric bulk that dictates the reactivity of the ortho isomer. A thorough understanding of these principles allows researchers to strategically employ these building blocks for the efficient synthesis of complex molecules with tailored properties for applications in drug discovery and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]

- 10. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid: Commercial Availability and Key Considerations

For researchers, scientists, and drug development professionals, the timely acquisition of high-quality reagents is a critical determinant of project success. This in-depth technical guide provides a comprehensive overview of the commercial sources for 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid (CAS No. 1072946-51-0), a key building block in medicinal chemistry and organic synthesis. Beyond a simple vendor list, this guide delves into the crucial parameters that inform purchasing decisions, ensuring the selection of the most suitable material for your specific research needs.

Introduction to a Versatile Building Block

This compound is a bifunctional organoboron compound. The boronic acid moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The trifluoromethyl group imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule, often enhancing metabolic stability and membrane permeability. The protected aldehyde, in the form of a dioxolane, provides a latent reactive site that can be deprotected under acidic conditions for subsequent transformations. This combination of functionalities makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.

Commercial Suppliers and Market Overview

A number of chemical suppliers offer this compound, ranging from large, well-established companies to more specialized niche providers. The choice of supplier will often depend on a combination of factors including required purity, scale, lead time, and cost.

Below is a comparative table of prominent commercial sources for this reagent. It is important to note that catalog offerings and stock levels can change, so direct inquiry with the suppliers is always recommended.

| Supplier | Typical Purity | Available Quantities | Notes |

| BOC Sciences | ≥98%[] | mg to kg scale[] | A major supplier of a wide range of chemical products, often with detailed online product information. |

| Parchem | Inquire | Bulk and semi-bulk quantities | A supplier of specialty chemicals, often catering to industrial-scale needs.[2] |

| Santa Cruz Biotechnology, Inc. | Inquire | Research quantities | A well-known supplier for life science research, offering a broad portfolio of biochemicals.[3] |

| ChemicalBook | Varies by supplier | Varies by supplier | A comprehensive chemical database that lists multiple global suppliers, providing a broad market overview.[4] |

| GlobalChemMall | Varies by supplier | Varies by supplier | An online marketplace connecting buyers with chemical manufacturers, primarily in China.[5] |

Key Considerations for Procurement: A Technical Perspective

The selection of a commercial source for this compound should be guided by a thorough evaluation of the following technical parameters:

Purity and Analytical Data

For any synthetic application, the purity of the starting material is paramount. Impurities can lead to unwanted side reactions, reduced yields, and complex purification challenges. When sourcing this reagent, it is crucial to:

-

Request a Certificate of Analysis (CoA): A CoA is a critical document that provides lot-specific information on the purity of the compound as determined by various analytical techniques.

-

Understand the Analytical Methods: Typical analytical methods for boronic acids include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): Provides structural confirmation and information on the presence of organic impurities.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Used to determine the percentage purity of the compound.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

The following diagram illustrates a typical workflow for the quality control of incoming this compound.

Scale and Availability

The required quantity of the reagent will significantly influence the choice of supplier. While some vendors specialize in providing small quantities for initial screening and discovery efforts, others are better equipped for scale-up and process development. It is advisable to discuss your long-term needs with potential suppliers to ensure a stable and scalable supply chain.

Technical Support and Documentation

Reliable suppliers should provide comprehensive technical support. This includes access to Safety Data Sheets (SDS), which contain crucial information on handling, storage, and potential hazards. Furthermore, responsive technical service departments can be invaluable for troubleshooting any issues that may arise during the use of the reagent.

Synthetic Utility and Experimental Protocols

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The following is a generalized, illustrative protocol for such a reaction.

General Protocol for a Suzuki-Miyaura Coupling Reaction

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents).

-

Solvent and Base: Add a suitable solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 equivalents).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling workflow.

Conclusion

This compound is a valuable and readily available building block for chemical synthesis. By carefully considering the factors of purity, scale, and supplier reliability, researchers can confidently source high-quality material to accelerate their research and development endeavors. The information provided in this guide serves as a starting point for navigating the commercial landscape and making informed procurement decisions.

References

An In-depth Technical Guide to 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid: Properties, Handling, and Applications in Drug Discovery

For the modern researcher in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid, a specialized arylboronic acid, represents a confluence of functionalities designed to address specific challenges in medicinal chemistry. This guide provides an in-depth analysis of its chemical properties, outlines field-proven safety and handling protocols, and explores its application in contemporary drug discovery workflows, moving beyond a standard safety data sheet to offer practical, actionable insights for laboratory professionals.

Molecular Profile and Physicochemical Properties

This compound (CAS No. 1072946-51-0) is a trifluoromethyl-substituted arylboronic acid.[1] The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The boronic acid moiety is a versatile functional group, most notably for its utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[2] The 1,3-dioxolane group serves as a protecting group for a formyl (aldehyde) functionality, which can be deprotected under acidic conditions to reveal a reactive aldehyde for further synthetic transformations.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 1072946-51-0 | [1] |

| Molecular Formula | C₁₀H₁₀BF₃O₄ | [1] |

| Molecular Weight | 261.99 g/mol | Inferred from formula |

| Appearance | Typically an off-white to white solid powder | General knowledge of arylboronic acids |

| Solubility | Soluble in many organic solvents (e.g., methanol, DMSO, DMF). Limited solubility in water. | General knowledge of arylboronic acids |

Hazard Identification and Risk Mitigation

Table 2: GHS Hazard Classification for Structurally Similar Phenylboronic Acids

| Hazard Class | Hazard Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335 | May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |

Source: Synthesized from SDS of similar compounds like 3-(Trifluoromethyl)phenylboronic acid.[5]

Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol is essential to minimize exposure. The following should be considered mandatory when handling this reagent:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Impervious gloves (nitrile or neoprene) should be worn. A lab coat or chemical-resistant apron is required to prevent skin contact.

-

Respiratory Protection: Handling should be performed in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[7] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Handling, Storage, and Stability: A Proactive Approach

The stability of organoboronic acids is a critical factor for ensuring reproducible experimental outcomes.[8] These compounds are susceptible to several decomposition pathways, primarily protodeboronation and oxidation.[8]

Prudent Handling Procedures

-

Atmospheric Control: Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with moisture and air. Phenylboronic acids can be air-sensitive.

-

Static Discharge: Take precautionary measures against static discharges, especially when transferring large quantities of the powder.

-

Spill Management: In case of a spill, avoid creating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal.

Optimized Storage Conditions for Long-Term Viability

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended to maintain product quality.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.

-

Container: Keep the container tightly sealed to prevent moisture ingress.[9]

Understanding Decomposition Pathways

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common degradation pathway for arylboronic acids. This process can be accelerated by the presence of moisture and certain metals.[4][8]

Figure 1: A simplified diagram illustrating the protodeboronation of the target molecule.

Application in Synthetic Workflows: The Suzuki-Miyaura Coupling

The primary application of this compound in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful reaction allows for the formation of a C-C bond between the arylboronic acid and an aryl or vinyl halide/triflate.

Generalized Experimental Protocol for a Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., toluene, dioxane, or DMF).

-

Base Addition: Add an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equiv.).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

References

- 1. This compound | CAS 1072946-51-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. angenechemical.com [angenechemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. file.bldpharm.com [file.bldpharm.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic Acid

Introduction: Strategic C-C Bond Formation in Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] Its broad functional group tolerance and relatively mild reaction conditions have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. This guide provides a detailed examination of the application of a specialized building block, 3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid , in Suzuki-Miyaura coupling reactions.

The unique structural features of this boronic acid—namely the electron-withdrawing trifluoromethyl group and the protected aldehyde functionality (as a 1,3-dioxolane)—present both opportunities and challenges in synthetic design. The trifluoromethyl group can significantly influence the electronic properties and biological activity of the target molecule, while the dioxolane serves as a robust protecting group for a versatile aldehyde, which can be unveiled for subsequent transformations. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, detailed protocols, and critical insights for successful implementation.

Scientific Rationale and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an organic halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

The presence of the strongly electron-withdrawing trifluoromethyl group on the phenylboronic acid can impact the transmetalation step. While electron-donating groups on the boronic acid generally accelerate this step, electron-withdrawing groups can slow it down.[2] Therefore, the judicious selection of catalyst, ligand, and base is crucial to overcome this potential kinetic barrier and achieve high reaction efficiency.

The 1,3-dioxolane protecting group is generally stable under the basic conditions of the Suzuki-Miyaura coupling. However, its stability towards acidic conditions, which may be employed during workup or subsequent deprotection steps, must be carefully considered.[3][4]

Visualizing the Process: Reaction Schematic and Catalytic Cycle

Below are diagrams illustrating the overall reaction and the fundamental catalytic cycle of the Suzuki-Miyaura coupling.

Caption: General schematic of the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for performing the Suzuki-Miyaura coupling with this compound. Two protocols are presented, utilizing different catalyst systems that have shown high efficacy for challenging substrates.

Protocol 1: General Screening with a Versatile Catalyst (Pd(dppf)Cl₂)

This protocol is a good starting point for a wide range of aryl and heteroaryl halides.[5][6]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Aryl Halide (e.g., 4-bromoanisole) | 187.04 | 1.0 | 1.0 |

| This compound | 275.99 | 1.2 | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) | 816.64 | 0.03 | 0.03 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

Procedure:

-

To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and cesium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling with a Buchwald Precatalyst (XPhos Pd G2)

This protocol is recommended for more challenging substrates, such as sterically hindered aryl halides or those prone to side reactions.[7][8][9]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Aryl Halide (e.g., 2-chloro-6-methylpyridine) | 127.57 | 1.0 | 1.0 |

| This compound | 275.99 | 1.5 | 1.5 |

| XPhos Pd G2 | 786.17 | 0.02 | 0.02 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |

| Tetrahydrofuran (THF) | - | 5 mL | - |

| Water | - | 0.5 mL | - |

Procedure:

-

In a glovebox, add the aryl halide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G2 (0.02 mmol), and potassium phosphate (3.0 mmol) to a reaction vial equipped with a stir bar.

-

Add degassed tetrahydrofuran (5 mL) and degassed water (0.5 mL).

-

Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions with this catalyst are often complete within 1-4 hours.

-

Follow steps 6-9 from Protocol 1 for workup and purification.

Post-Coupling Transformation: Deprotection of the 1,3-Dioxolane Group

The dioxolane-protected aldehyde can be readily deprotected under acidic conditions to reveal the aldehyde for further synthetic manipulations.

Procedure for Acidic Deprotection:

-

Dissolve the purified coupled product (1.0 mmol) in a mixture of tetrahydrofuran (10 mL) and 2M aqueous hydrochloric acid (5 mL).

-

Stir the mixture at room temperature for 2-6 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by flash column chromatography if necessary.

Note: The rate of deprotection can be influenced by the steric and electronic nature of the coupled product.[10] For sensitive substrates, milder acidic conditions (e.g., acetic acid in THF/water) can be employed.[3][11]

Troubleshooting and Expert Insights

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient base, or low reaction temperature. | Ensure the palladium catalyst is active (use a fresh batch or a pre-catalyst). Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃). Increase the reaction temperature. Consider using a more active catalyst system like XPhos Pd G2. |

| Protodeboronation | Presence of excess water or acidic impurities. The electron-withdrawing nature of the CF₃ group can make the boronic acid more susceptible to this side reaction. | Use rigorously dried and degassed solvents. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Minimize reaction time. |

| Homocoupling of Boronic Acid | Can occur at higher temperatures or with certain catalyst systems. | Lower the reaction temperature. Use a catalyst system less prone to homocoupling, such as those with bulky phosphine ligands. |

| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the concentration of the acid or the reaction time. Gentle heating (40-50 °C) can also be applied. |

Conclusion

The Suzuki-Miyaura coupling using this compound offers a powerful strategy for the synthesis of complex molecules bearing a trifluoromethyl-substituted phenyl ring and a latent aldehyde functionality. By carefully selecting the appropriate catalyst, base, and reaction conditions, high yields of the desired coupled products can be achieved. The subsequent deprotection of the dioxolane group provides a versatile handle for further synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Dioxolane - Wikipedia [en.wikipedia.org]

- 5. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]

- 6. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. nasc.ac.in [nasc.ac.in]

- 8. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scielo.br [scielo.br]

- 11. scribd.com [scribd.com]

Application Note: Chemoselective Deprotection of Dioxolanes in the Presence of Phenylboronic Acids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary